N-n-nonyl-7-methoxytacrine hydrochloride
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Overview
Description
N-n-nonyl-7-methoxytacrine hydrochloride is a small molecular drug known for its potential as a cholinesterase inhibitor. This compound has been studied for its potential therapeutic effects in treating Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-n-nonyl-7-methoxytacrine hydrochloride involves the alkylation of 7-methoxytacrine with nonyl bromide under basic conditions. The reaction typically takes place in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-n-nonyl-7-methoxytacrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nonyl chain, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, potassium carbonate (K2CO3), dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying cholinesterase inhibition and related chemical reactions.
Biology: Investigated for its effects on acetylcholinesterase activity in biological systems.
Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease due to its ability to inhibit acetylcholinesterase.
Industry: Potential applications in the development of new drugs and chemical processes.
Mechanism of Action
N-n-nonyl-7-methoxytacrine hydrochloride exerts its effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which is essential for cognitive function. The molecular targets and pathways involved include binding to the active site of acetylcholinesterase and preventing the hydrolysis of acetylcholine .
Comparison with Similar Compounds
Similar Compounds
Tacrine: An earlier cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor with a different chemical structure but similar mechanism of action.
Rivastigmine: A cholinesterase inhibitor that also inhibits butyrylcholinesterase.
Uniqueness
N-n-nonyl-7-methoxytacrine hydrochloride is unique due to its specific nonyl chain modification, which enhances its lipophilicity and potentially improves its ability to cross the blood-brain barrier. This modification may result in better efficacy and fewer side effects compared to other cholinesterase inhibitors .
Properties
Molecular Formula |
C23H34N2O |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-methoxy-N-nonyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C23H34N2O/c1-3-4-5-6-7-8-11-16-24-23-19-12-9-10-13-21(19)25-22-15-14-18(26-2)17-20(22)23/h14-15,17H,3-13,16H2,1-2H3,(H,24,25) |
InChI Key |
CMKNYPAMAODIKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
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